molecular formula C20H23ClN2O3S B2354058 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 954714-39-7

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2354058
CAS No.: 954714-39-7
M. Wt: 406.93
InChI Key: HRHMXMNRMKGYIC-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H23ClN2O3S and its molecular weight is 406.93. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound’s primary targets are Botrytis cinerea and Alternaria alternata , which are major plant pathogens . These pathogens are responsible for various plant diseases, affecting the health and yield of crops.

Mode of Action

The compound acts by inhibiting the mitochondrial respiration of fungi . It blocks the electron transfer within the respiratory chain, causing severe disruption of essential cellular biochemical processes, which results in the cessation of fungal growth .

Biochemical Pathways

The affected biochemical pathway is the mitochondrial respiratory chain . By inhibiting this pathway, the compound disrupts the production of energy-rich ATP, which is crucial for supporting a range of essential processes in the fungal cell . This leads to the cessation of fungal growth and eventually the death of the pathogen.

Pharmacokinetics

Similar compounds have been shown to be absorbed to some extent after oral administration, with the majority of the dose being eliminated in the feces .

Result of Action

The result of the compound’s action is the effective control of major plant pathogens, including Botrytis cinerea and Alternaria alternata . This leads to healthier plants and improved crop yields.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific strain of the pathogen and its resistance to the compound Additionally, environmental conditions such as temperature, humidity, and pH can affect the stability and activity of the compound

Biochemical Analysis

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-13-8-14(2)20(15(3)9-13)27(25,26)22-11-16-10-19(24)23(12-16)18-6-4-17(21)5-7-18/h4-9,16,22H,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHMXMNRMKGYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.